An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
Abstract
This technical guide provides a detailed examination of the synthetic pathways for producing 3-(3-chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development. It elucidates the primary synthetic strategies, delving into the mechanistic underpinnings and practical considerations of each approach. Core methodologies, including the Williamson ether synthesis and the Mitsunobu reaction, are presented with detailed experimental protocols. This document aims to serve as a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to facilitate the efficient and reliable synthesis of the target molecule.
Introduction: Significance of the 3-Aryloxypiperidine Scaffold
The 3-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules. The piperidine ring provides a versatile, three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a substituted phenoxy group at the 3-position allows for fine-tuning of receptor binding interactions and overall molecular characteristics such as lipophilicity and metabolic stability. The specific target of this guide, 3-(3-chloro-4-fluorophenoxy)piperidine, incorporates a halogenated phenyl ring, a common feature in many pharmaceuticals designed to enhance binding affinity and bioavailability.
Retrosynthetic Analysis and Key Synthetic Strategies
The primary disconnection for the synthesis of 3-(3-chloro-4-fluorophenoxy)piperidine is the ether linkage. This suggests two principal retrosynthetic approaches, both commencing from a protected form of 3-hydroxypiperidine and 3-chloro-4-fluorophenol.
Caption: Retrosynthetic analysis of 3-(3-Chloro-4-fluorophenoxy)piperidine.
The two most prominent and practical methods for forging this C-O bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on factors such as substrate availability, scalability, and stereochemical considerations if a chiral synthesis is desired.
Pathway I: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and widely employed method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[1][2][3] In the context of synthesizing 3-(3-chloro-4-fluorophenoxy)piperidine, a direct reaction between the sodium salt of 3-hydroxypiperidine and an activated aryl halide is challenging due to the low reactivity of aryl halides in SN2 reactions. A more viable approach involves activating the hydroxyl group of a protected 3-hydroxypiperidine, followed by nucleophilic attack by the phenoxide of 3-chloro-4-fluorophenol.
A crucial first step is the protection of the piperidine nitrogen to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the subsequent steps and its facile removal under acidic conditions.[4][5][6][7][8]
The hydroxyl group of N-Boc-3-hydroxypiperidine can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution.
Caption: Williamson ether synthesis pathway for 3-(3-Chloro-4-fluorophenoxy)piperidine.
Detailed Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
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To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxypiperidine.
Step 2: Synthesis of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
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Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 3-(3-chloro-4-fluorophenoxy)piperidine-1-carboxylate
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To a solution of 3-chloro-4-fluorophenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C to form the phenoxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in the same solvent.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection to yield 3-(3-chloro-4-fluorophenoxy)piperidine
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Dissolve tert-butyl 3-(3-chloro-4-fluorophenoxy)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 9-10.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 3-(3-chloro-4-fluorophenoxy)piperidine.
Pathway II: The Mitsunobu Reaction Approach
The Mitsunobu reaction provides an alternative and often milder method for the synthesis of ethers from alcohols and phenols.[5][7][9] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration in asymmetric synthesis. The reaction involves the in-situ activation of the hydroxyl group of the alcohol with a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A protocol for a similar compound, 3-(4-chlorophenoxy)piperidine, has been reported using the Mitsunobu reaction, lending strong support for its applicability to the synthesis of the target molecule.[10]
Caption: Mitsunobu reaction pathway for 3-(3-Chloro-4-fluorophenoxy)piperidine.
Detailed Experimental Protocol: Mitsunobu Reaction
Step 1: Synthesis of tert-butyl 3-(3-chloro-4-fluorophenoxy)piperidine-1-carboxylate
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Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chloro-4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.
Step 2: Deprotection to yield 3-(3-chloro-4-fluorophenoxy)piperidine
-
Follow the deprotection protocol outlined in Step 4 of the Williamson Ether Synthesis section.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 |
| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 |
| 3-(3-Chloro-4-fluorophenoxy)piperidine | C₁₁H₁₃ClFNO | 229.68 |
Conclusion
This technical guide has detailed two robust and scientifically sound pathways for the synthesis of 3-(3-chloro-4-fluorophenoxy)piperidine: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis, proceeding through an activated sulfonate intermediate, offers a classical and scalable approach. The Mitsunobu reaction provides a milder, one-pot alternative that is particularly advantageous when stereochemical inversion is desired. Both methods begin with the readily available starting material, 3-hydroxypiperidine, and employ standard organic chemistry transformations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired purity of the final compound. The detailed protocols provided herein serve as a valuable resource for chemists undertaking the synthesis of this and related 3-aryloxypiperidine derivatives.
References
-
PubChem. (n.d.). 3-(3-Chloro-4-fluorophenoxy)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
-
ResearchGate. (2020). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 3-(3-Chloro-4-fluorophenoxy)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved from [Link]
-
Hunan Hwasun Pharmaceutical Co., Ltd. (n.d.). 3-(3-Chloro-4-fluorophenoxy)piperidine. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. 3-(3-Chloro-4-fluorophenoxy)piperidine | 湖南华腾制药有限公司_官网 [huatengsci.com]
